3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine
Overview
Description
Scientific Research Applications
Biological Activity and Larvicidal Applications
A series of derivatives were synthesized for their potential larvicidal activity against third instar larvae. Compounds exhibited significant activity, with some showing excellent activity compared to the standard drug malathion. The presence of mild electron-withdrawing groups such as trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives attached to the benzyl ring was found to enhance activity (Gorle et al., 2016).
Neurokinin-1 Receptor Antagonism
A water-soluble neurokinin-1 receptor antagonist was developed for intravenous and oral administration, demonstrating high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antimicrobial and Antituberculosis Activity
Derivatives were synthesized and screened for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein, showing remarkable anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various studies, contributing to our understanding of their structural properties and potential applications in medicinal chemistry and biological studies. For example, the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2- oxo-5-oxazolidinylmethanol was reported, indicating the compound's versatility in chemical synthesis (Pang Hua, 2004).
Mechanism of Action
Future Directions
The future directions for the use of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine are not specified in the search results. Given its use in proteomics research , it’s possible that future directions could involve further exploration of its biochemical properties and potential applications in this field.
Properties
IUPAC Name |
3-fluoro-4-(2-morpholin-4-ylethoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUJVESLTLHNHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.